4-(5-Bromo-3-methylpyridin-2-yl)morpholine physical properties
4-(5-Bromo-3-methylpyridin-2-yl)morpholine physical properties
An In-depth Technical Guide to the Physicochemical Characterization of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine
Introduction
4-(5-Bromo-3-methylpyridin-2-yl)morpholine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The strategic placement of a bromine atom, a methyl group, and a morpholine moiety on the pyridine core suggests its potential as a versatile scaffold for developing novel therapeutic agents. The bromine atom provides a handle for further synthetic modifications, while the morpholine group can enhance aqueous solubility and metabolic stability. Understanding the fundamental physical properties of this compound is a critical first step in its development as a potential drug candidate, influencing everything from formulation and delivery to its pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive overview of the essential physical properties of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine and outlines detailed, field-proven methodologies for their experimental determination. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Core Physical Properties
A thorough understanding of a compound's physical properties is paramount in the early stages of drug development. These properties dictate how the molecule will behave in various physiological and formulation environments.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₃BrN₂O | Defines the elemental composition of the molecule. |
| Molecular Weight | 257.13 g/mol [1] | Influences diffusion, membrane transport, and overall pharmacokinetics. |
| CAS Number | 566158-47-2[1] | A unique identifier for the specific chemical substance. |
| Melting Point | Experimentally Determined | An indicator of purity and lattice energy. A sharp melting point range is characteristic of a pure crystalline solid. |
| Solubility | Experimentally Determined | Crucial for drug absorption and bioavailability. Poor solubility is a major hurdle in drug development. |
| pKa | Experimentally Determined | Determines the ionization state of the molecule at different physiological pH values, which affects its solubility, permeability, and target binding. |
Experimental Protocols for Physicochemical Characterization
The following sections detail the step-by-step experimental procedures for determining the key physical properties of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.[2]
A small amount of the powdered solid is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.[2][3]
Caption: Workflow for Melting Point Determination.
-
Sample Preparation : Ensure the sample of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine is completely dry and finely powdered.[3][4] If necessary, grind the crystals using a mortar and pestle.[4]
-
Capillary Tube Loading : Tap the open end of a capillary melting point tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.[4][5]
-
Apparatus Insertion : Place the loaded capillary tube into the heating block of a melting point apparatus, such as a Mel-Temp or DigiMelt.[3][5]
-
Approximate Melting Point (Optional but Recommended) : If the melting point is unknown, perform a rapid heating run (10-20 °C per minute) to get a rough estimate.[4][5] Allow the apparatus to cool before proceeding.
-
Accurate Melting Point Determination : For a precise measurement, start heating at a rate of about 10-20 °C per minute until the temperature is about 20 °C below the approximate melting point.[4] Then, reduce the heating rate to 1-2 °C per minute.[3][4][5]
-
Observation and Recording : Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[5]
-
Replicate Measurements : Repeat the measurement with fresh samples at least two more times to ensure reproducibility. Report the melting point as a range.
Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[6][7]
An excess amount of the solid compound is agitated in a specific buffer or solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.[7][8]
Caption: Workflow for Shake-Flask Solubility Determination.
-
Buffer Preparation : Prepare a series of aqueous buffers covering the physiological pH range, such as pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[7]
-
Sample Addition : Add an excess amount of solid 4-(5-Bromo-3-methylpyridin-2-yl)morpholine to a vial for each buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration : Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered (e.g., through a 0.45 µm PVDF filter) or centrifuged at high speed.
-
Analysis : Accurately dilute the clear supernatant with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation : Calculate the solubility in units such as mg/mL or µM. The lowest measured solubility across the pH range of 1.2 to 6.8 is used for Biopharmaceutics Classification System (BCS) classification.[7][9]
pKa Determination (Potentiometric Titration)
The pKa is the negative log of the acid dissociation constant and is a measure of the strength of an acid in solution. For a drug molecule with basic or acidic functional groups, the pKa values determine the extent of ionization at a given pH. The pyridine nitrogen and the morpholine nitrogen in the target molecule are expected to be basic.
A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[10][11]
Caption: Workflow for Potentiometric pKa Determination.
-
System Calibration : Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[11]
-
Sample Preparation : Prepare a solution of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine of known concentration (e.g., 1 mM) in water.[11] If solubility is an issue, a co-solvent like methanol or acetonitrile can be used, but the results will need to be corrected to obtain the aqueous pKa.[12] Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[11]
-
Inert Atmosphere : Purge the solution with an inert gas like nitrogen or argon before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement.[10][11]
-
Titration : Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar.
-
Titration of a Base : Since the molecule contains basic nitrogens, it will be titrated with a standardized strong acid (e.g., 0.1 M HCl). Alternatively, the sample can first be made acidic (e.g., to pH 2) and then back-titrated with a standardized strong base (e.g., 0.1 M NaOH).[11]
-
Data Collection : Add the titrant in small, precise increments and record the pH after the reading stabilizes with each addition.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point. This point can be determined from the midpoint of the buffer region or by calculating the first or second derivative of the titration curve to find the inflection point.[10]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-(5-Bromo-3-methylpyridin-2-yl)morpholine is not widely available, data from structurally related compounds, such as other brominated pyridines and morpholine derivatives, can provide guidance on safe handling.
-
Hazard Assessment : Brominated aromatic compounds can be irritants.[13][14] Morpholine itself is flammable, corrosive, and harmful if swallowed or inhaled.[15][16][17][18] It is prudent to treat 4-(5-Bromo-3-methylpyridin-2-yl)morpholine with similar precautions.
-
Personal Protective Equipment (PPE) : Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[13]
-
Handling : Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.
Conclusion
The physicochemical characterization of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine is a foundational step in evaluating its potential as a drug candidate. The protocols detailed in this guide for determining melting point, aqueous solubility, and pKa provide a robust framework for generating the high-quality data required for informed decision-making in the drug discovery and development process. Adherence to these standardized, self-validating methodologies will ensure the scientific integrity of the data and facilitate the progression of this promising scaffold.
References
- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
- Experiment 1 - Melting Points. (n.d.). Retrieved from University of Missouri-St. Louis, Department of Chemistry.
- Fikri, K., Debord, J., Bollinger, J. C., & Robert, J. M. (2011). RP-HPLC lipophilicity studies for some (hetero)arylamides derived from 2-amino 4,6-dimethyl pyridine: Introduction of an hydrogen-bond descriptor. Journal of Pharmaceutical and Biomedical Analysis, 56(1), 123-130.
- Arctom Scientific. (n.d.). CAS NO. 1199773-11-9 | Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate.
- Chemicalbook. (n.d.). CAS Number List_1_Page1734.
- Bidepharm. (n.d.). CAS:1199773-11-9, 1-乙基苯并咪唑-6-甲酸甲酯.
- Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 96(11), 2875-2892.
- Berkowski, K., & Huang, E. (2010). Melting Point. MIT Digital Lab Techniques Manual.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- Chemease. (n.d.). Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate,1199773-11-9.
- SSERC. (n.d.). Melting point determination.
- AA Blocks. (n.d.). Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate, min 98%, 25 grams.
- Yılmaz, D., & Yılmaz, F. (2020). Determination of the pK a values of some pyridine derivatives by computational methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 837-846.
- Sugano, K., Kato, T., Suzuki, K., Keiko, K., Sujaku, T., & Mano, T. (2006). High throughput solubility measurement with automated polarized light microscopy analysis. Journal of Pharmaceutical Sciences, 95(9), 1917-1925.
- World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992.
- Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Wang, Y., et al. (2016). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 1(6), 1143-1149.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Al-Masoudi, N. A., & Al-Amiery, A. A. (2014). Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines.
- Yu, L. X., Amidon, G. L., Polli, J. E., Zhao, H., Mehta, M. U., Conner, D. P., ... & Lesko, L. J. (2014). Biopharmaceutics classification system: the scientific basis for biowaiver extensions. Pharmaceutical Research, 31(10), 2447-2462.
- Chemicalbook. (n.d.). 4-(5-BROMOPYRIDIN-2-YL)MORPHOLINE | 200064-11-5.
- Thermo Fisher Scientific. (2021). Safety Data Sheet: 3-Amino-5-bromo-2-methylpyridine.
- Chemicalbook. (n.d.). Morpholine - Safety Data Sheet.
- Redox. (2022, October 1).
- Fisher Scientific. (2023, October 20).
- Carl ROTH. (n.d.).
- Sinfoo Biotech. (n.d.). 4-(5-bromo-3-methylpyridin-2-yl)morpholine.
Sources
- 1. 4-(5-bromo-3-methylpyridin-2-yl)morpholine,(CAS# 566158-47-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. westlab.com [westlab.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. who.int [who.int]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. fda.gov [fda.gov]
- 10. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. 3430-21-5 Cas No. | 2-Amino-5-bromo-3-methylpyridine | Apollo [store.apolloscientific.co.uk]
- 15. chemicalbook.com [chemicalbook.com]
- 16. redox.com [redox.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. carlroth.com:443 [carlroth.com:443]




